

Spectroscopic data for 3-(Morpholinomethyl)benzaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(Morpholinomethyl)benzaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Morpholinomethyl)benzaldehyde

Introduction

3-(Morpholinomethyl)benzaldehyde is a bifunctional organic molecule incorporating a reactive aldehyde, a flexible morpholine ring, and a stable aromatic core. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex heterocyclic systems and Schiff base ligands. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of **3-(Morpholinomethyl)benzaldehyde**. The interpretations herein are based on established principles of spectroscopy and comparative analysis with related molecular fragments, offering a robust framework for researchers in the field.

The molecular structure, with the systematic numbering used for spectral assignments in this guide, is presented below.

- Molecular Formula: $C_{12}H_{15}NO_2$
- Molecular Weight: 205.26 g/mol

- CAS Number: 446866-83-7

Caption: Molecular structure of **3-(Morpholinomethyl)benzaldehyde** with atom numbering.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The predicted spectrum of **3-(Morpholinomethyl)benzaldehyde** shows distinct signals for the aldehyde, aromatic, benzylic, and morpholine protons.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-(Morpholinomethyl)benzaldehyde** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$).
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:** Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio. A standard pulse program for ^1H NMR is used.
- **Data Processing:** Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Signal Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H8	~9.95	Singlet (s)	1H	Aldehyde proton (-CHO)
H2, H4	~7.75 - 7.85	Multiplet (m)	2H	Aromatic protons ortho to -CHO
H5, H6	~7.45 - 7.55	Multiplet (m)	2H	Aromatic protons meta to -CHO
H7	~3.55	Singlet (s)	2H	Benzylic protons (-CH ₂ -N)
H α , H β	~3.70	Triplet (t)	4H	Morpholine protons (-N-CH ₂ -CH ₂ -O-)
H γ , H δ	~2.45	Triplet (t)	4H	Morpholine protons (-N-CH ₂ -CH ₂ -O-)

Interpretation of the ¹H NMR Spectrum

- Aldehyde Proton (H8):** The proton of the aldehyde group is highly deshielded by the anisotropic effect of the C=O double bond, causing it to resonate far downfield around δ 9.95 ppm.^[1] Its lack of adjacent protons results in a sharp singlet.
- Aromatic Protons (H2, H4, H5, H6):** The four protons on the 1,3-disubstituted benzene ring are expected to appear in the δ 7.45-7.85 ppm range. The electron-withdrawing aldehyde group deshields the ortho (H2) and para (H4) protons more significantly than the meta protons (H5, H6). This difference in electronic environment leads to complex splitting patterns (multiplets) due to spin-spin coupling.
- Benzylic Protons (H7):** The two protons of the methylene bridge (-CH₂-) are adjacent to both the aromatic ring and the nitrogen atom of the morpholine group. This environment places

their signal around δ 3.55 ppm. They appear as a singlet as there are no neighboring protons to couple with.

- **Morpholine Protons (H_α , H_β , H_γ , H_δ):** The morpholine ring contains two distinct sets of methylene protons. The four protons (H_α , H_β) adjacent to the oxygen atom are more deshielded and appear as a triplet around δ 3.70 ppm. The four protons (H_γ , H_δ) adjacent to the nitrogen atom are less deshielded, resonating as a triplet around δ 2.45 ppm. The triplet pattern arises from coupling with the adjacent CH_2 group in the ring.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in **3-(Morpholinomethyl)benzaldehyde** gives a distinct signal, confirming the molecular framework.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for 1H NMR analysis.
- **Instrumentation:** Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:** Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay are necessary due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the data similarly to 1H NMR to obtain the final spectrum.

Predicted ^{13}C NMR Data (100 MHz, $CDCl_3$)

Predicted Chemical Shift (δ , ppm)	Assignment
~192.0	C8 (Aldehyde C=O)
~137.0	C3 (Aromatic C-CHO)
~136.5	C1 (Aromatic C-CH ₂ N)
~134.0	C5 (Aromatic CH)
~129.5	C4, C6 (Aromatic CH)
~128.0	C2 (Aromatic CH)
~67.0	C α , C β (Morpholine -CH ₂ -O)
~62.5	C7 (Benzylic -CH ₂ -)
~53.5	C γ , C δ (Morpholine -CH ₂ -N)

Interpretation of the ¹³C NMR Spectrum

- **Carbonyl Carbon (C8):** The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift around δ 192.0 ppm.[2]
- **Aromatic Carbons (C1-C6):** The six aromatic carbons are expected between δ 128.0 and 137.0 ppm. The two carbons bearing substituents (C1 and C3) are quaternary and often have lower intensity; their shifts are influenced by the electronic effects of the attached groups. The remaining four protonated carbons (C2, C4, C5, C6) will appear as more intense signals in this region.
- **Benzylic Carbon (C7):** The benzylic carbon, situated between the aromatic ring and the nitrogen, is predicted to resonate around δ 62.5 ppm.
- **Morpholine Carbons (C α , C β , C γ , C δ):** The carbons of the morpholine ring appear in the aliphatic region. The two carbons adjacent to the electronegative oxygen atom (C α , C β) are deshielded and appear around δ 67.0 ppm. The two carbons adjacent to the nitrogen (C γ , C δ) are found further upfield at approximately δ 53.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Place a small amount of the neat compound (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:** Typically, 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded first.
- **Data Processing:** The instrument software automatically processes the data to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3050	Medium-Weak	C-H Stretch	Aromatic
~2950, ~2850	Medium	C-H Stretch	Aliphatic (Morpholine, -CH ₂ -)
~2820, ~2720	Weak	C-H Stretch (Fermi doublet)	Aldehyde
~1705	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
~1600, ~1480	Medium-Weak	C=C Stretch	Aromatic Ring
~1250	Medium	C-N Stretch	Aliphatic Amine
~1115	Strong	C-O-C Stretch	Ether (Morpholine)

Interpretation of the IR Spectrum

- **Carbonyl Stretch:** The most prominent peak in the spectrum is the strong, sharp absorption around 1705 cm^{-1} , which is highly characteristic of the C=O stretching vibration of an aromatic aldehyde.[3][4]
- **C-H Stretches:** Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm^{-1} . Aliphatic C-H stretches from the morpholine and benzylic methylene groups are observed as medium-intensity bands between 2850 and 2950 cm^{-1} . The characteristic, albeit weak, Fermi doublet for the aldehyde C-H stretch is expected around 2820 and 2720 cm^{-1} . [3]
- **Ether and Amine Stretches:** The morpholine ring gives rise to two key signals. A strong band around 1115 cm^{-1} corresponds to the C-O-C asymmetric stretching of the ether linkage. The C-N stretching vibration is expected to produce a medium-intensity band around 1250 cm^{-1} .
- **Aromatic C=C Stretches:** Absorptions of medium to weak intensity between 1480 and 1600 cm^{-1} are indicative of the C=C bond vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which helps confirm the molecular structure.

Experimental Protocol: Mass Spectrometry

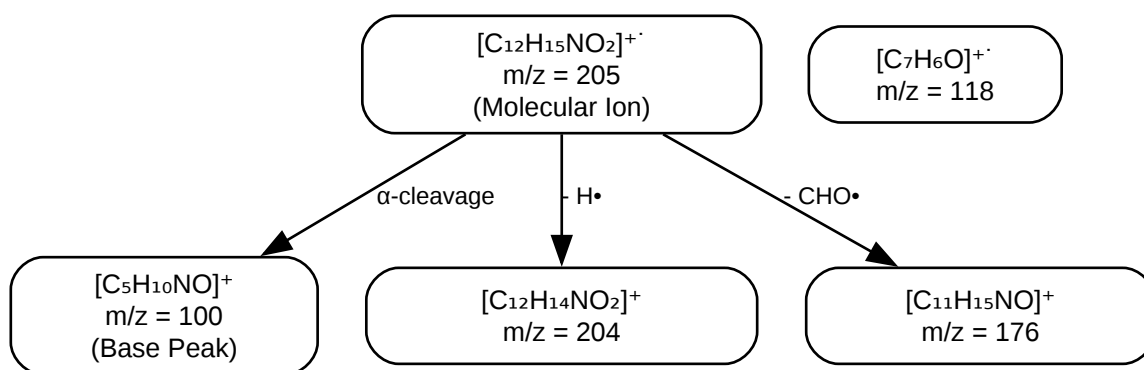
- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
- **Ionization:** Use Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).
- **Detection:** The detector records the relative abundance of ions at each mass-to-charge (m/z) ratio.

Predicted Mass Spectrometry Data (EI)

m/z	Predicted Fragment Ion	Interpretation
205	$[\text{C}_{12}\text{H}_{15}\text{NO}_2]^+$	Molecular Ion (M^+)
204	$[\text{M} - \text{H}]^+$	Loss of the aldehyde hydrogen
176	$[\text{M} - \text{CHO}]^+$	Loss of the formyl radical
100	$[\text{C}_5\text{H}_{10}\text{NO}]^+$	Base Peak, Morpholinomethyl cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation (from further fragmentation)

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of **3-(Morpholinomethyl)benzaldehyde** under EI conditions is primarily driven by the cleavage of the bonds at the benzylic position, which is the most labile site.



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Caption: Proposed EI-MS fragmentation pathway for **3-(Morpholinomethyl)benzaldehyde**.

- Molecular Ion (m/z 205): The peak corresponding to the intact molecule minus one electron will confirm the molecular weight of 205.
- Base Peak (m/z 100): The most favorable fragmentation is the cleavage of the benzylic C-C bond (alpha-cleavage relative to the nitrogen), resulting in the highly stable

morpholinomethyl cation ($[\text{CH}_2=\text{N}(\text{CH}_2\text{CH}_2)_2\text{O}]^+$). This fragment is expected to be the most abundant ion, making it the base peak.

- Other Fragments: Loss of a hydrogen radical from the aldehyde group can produce a peak at m/z 204. Loss of the entire formyl radical ($-\text{CHO}$) would lead to a fragment at m/z 176. Further fragmentation of the aromatic portion could yield a phenyl cation at m/z 77, a common fragment for benzene derivatives.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for **3-(Morpholinomethyl)benzaldehyde**. The aldehyde proton signal in ^1H NMR, the carbonyl carbon signal in ^{13}C NMR, the strong $\text{C}=\text{O}$ stretch in IR, and the characteristic fragmentation pattern in MS all serve as definitive markers for the compound's identity and purity. This guide equips researchers with the foundational data and interpretive logic required to confidently characterize this versatile chemical intermediate.

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